molecular formula C22H21N3O3 B5511456 1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5511456
M. Wt: 375.4 g/mol
InChI Key: KRDOCMOYHCACEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves key steps such as the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, and the reaction of lactols with stabilized phosphoranes to afford spiropiperidines with carbon residues in specific positions. For instance, spiro compounds with a cyano group in position 3 of the spirocycle have shown high sigma receptor affinity and selectivity (Maier & Wünsch, 2002).

Molecular Structure Analysis

The molecular structure of spiro compounds plays a crucial role in their biological activity. The presence of certain substituents and the configuration of the spirocycle can significantly affect their affinity and selectivity towards biological targets. For example, compounds with medium-sized N-substituents exhibit potent but unselective sigma receptor binding, while larger lipophilic N-substituents result in high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many benzofuran derivatives have shown antimicrobial activity, so if this compound has similar properties, it might act by disrupting the microbial cell wall or inhibiting essential enzymes .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their wide range of biological activities. Future research might focus on synthesizing new benzofuran derivatives and studying their potential applications in medicine .

properties

IUPAC Name

1'-(2-methyl-1-benzofuran-7-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-13-15-5-4-6-16(19(15)28-14)20(26)25-11-9-22(10-12-25)21(27)23-17-7-2-3-8-18(17)24-22/h2-8,13,24H,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOCMOYHCACEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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